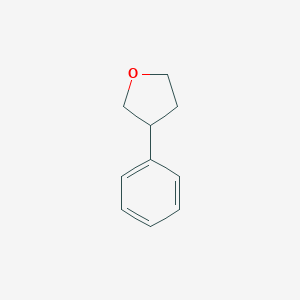

3-Phenyl-tetrahydrofuran

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-phenyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGVPYYFEIFRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341837 | |

| Record name | 3-phenyl-tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16766-63-5 | |

| Record name | 3-phenyl-tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Phenyl Tetrahydrofuran and Its Analogs

Stereoselective and Asymmetric Synthesis Strategies

Achieving high levels of stereocontrol is paramount in the synthesis of complex molecules. For 3-Phenyl-tetrahydrofuran and its analogs, several advanced strategies have been developed to control the relative and absolute stereochemistry of the molecule.

Diastereocontrol in Radical Cyclization Reactions

Radical cyclization is a powerful method for forming five-membered rings. In the synthesis of 2,4-disubstituted tetrahydrofurans, which are structurally analogous to this compound derivatives, the diastereoselectivity of the cyclization of β-allyloxyalkyl phenyl selenides can be significantly influenced by the presence of Lewis acids. nih.govacs.org

Normally, the radical cyclization of these substrates yields trans-2,4-disubstituted tetrahydrofurans as the major product. nih.govacs.org However, research has demonstrated a remarkable reversal of this selectivity. When the cyclization is conducted in the presence of trialkylaluminums, the reaction predominantly affords the cis-isomer. nih.govacs.org This control is attributed to the coordination of the Lewis acid to the oxygen atom, which influences the transition state geometry of the cyclization.

This method provides a switchable diastereoselective route to substituted tetrahydrofurans, where the choice of reaction conditions dictates the stereochemical outcome. diva-portal.org The underlying principle involves a chair-like transition state where the substituent at the 2-position prefers a pseudoequatorial orientation to minimize steric strain, leading to the observed stereoselectivity. acs.org

Table 1: Influence of Lewis Acids on Diastereoselectivity in Radical Cyclization

| Lewis Acid | Substrate | Product Ratio (cis:trans) | Reference |

|---|---|---|---|

| None | β-allyloxyalkyl phenyl selenide | ~1:4.5 | nih.govacs.org |

Catalytic Asymmetric Cycloaddition Approaches (e.g., Palladium/Rhodium Synergistic Catalysis, [3+2]-Cycloadditions)

Catalytic asymmetric cycloadditions represent a highly efficient strategy for constructing enantioenriched tetrahydrofuran (B95107) rings. A notable example is the synergistic palladium(0)/rhodium(III) bimetal-catalyzed asymmetric decarboxylative [3+2]-cycloaddition of vinylethylene carbonates with α,β-unsaturated carbonyl compounds. nih.govresearchgate.net This method allows for the synthesis of multi-substituted tetrahydrofuran derivatives with three contiguous stereocenters in high yields and excellent stereoselectivities. nih.govthieme-connect.com The reaction proceeds under mild conditions, achieving up to 99% enantiomeric excess (ee) and a diastereomeric ratio (d.r.) of over 20:1. nih.gov The palladium catalyst activates the vinylethylene carbonate to form a 1,3-dipole, which then undergoes a [3+2] cycloaddition with the enone coordinated to a chiral rhodium complex. thieme-connect.com

Another powerful approach is the palladium-catalyzed asymmetric [3+2] cycloaddition of methyleneindolinones with vinylethylene carbonates, which produces structurally complex 3,3'-tetrahydrofuryl spirooxindoles. acs.org This reaction also demonstrates high yields (up to 99%) and excellent stereoselectivities (d.r. >20:1, up to 99% ee), highlighting the utility of palladium catalysis in generating diverse tetrahydrofuran-containing scaffolds. acs.org Similarly, the palladium-catalyzed [3+2] cycloaddition of donor-acceptor cyclopropanes with ketenes has been developed as an asymmetric synthesis of highly substituted tetrahydrofurans, yielding products with excellent diastereoselectivity (≥19:1 Z:E) and enantioselectivity (83-97% ee). scispace.comsdu.dk

Furthermore, chiral N,N'-dioxide/Nickel(II) complexes have been shown to catalyze the diastereo- and enantioselective [3+2] cycloaddition of heterosubstituted alkenes with oxiranes. acs.org This reaction, involving the selective cleavage of a C-C bond in the epoxide, furnishes highly substituted chiral tetrahydrofurans in yields up to 99%, with a d.r. of up to 92/8 and 99% ee. acs.org

Enantioselective C(sp³)-H Functionalization for Tetrahydrofuran Formation

Directly functionalizing C(sp³)–H bonds is a highly atom-economical approach to complex molecules. Enantioselective carbenoid insertion into the C(sp³)–H bonds of tetrahydrofuran itself represents a direct route to functionalized derivatives. beilstein-journals.org This reaction can create a new stereogenic center with good yield, regioselectivity, diastereoselectivity, and enantioselectivity. beilstein-journals.org

Recent advancements have also focused on copper-catalyzed tandem diyne cyclization/unactivated C(sp³)–H insertion reactions. d-nb.infonih.gov This method proceeds via a kinetic resolution, providing access to both chiral polycyclic pyrroles and the remaining chiral diyne substrates with excellent enantioselectivities. d-nb.infonih.gov While not directly forming a simple tetrahydrofuran, this strategy showcases the potential of C-H functionalization in complex heterocyclic synthesis. The development of catalytic systems that can achieve enantioselective C(sp³)-H functionalization involving radical intermediates is a burgeoning field with significant promise. researchgate.net

Non-Aldol Pathways to Chiral Tetrahydrofuran Derivatives

Alternative strategies that bypass traditional aldol (B89426) reactions offer unique advantages in the synthesis of chiral tetrahydrofurans. One such "non-aldol" approach involves the highly diastereoselective synthesis of functionalized tetrahydrofuran derivatives starting from optically active 4-phenylbutyrolactone. nih.gov This methodology was instrumental in the synthesis of bioactive molecules like (-)-tetrahydrolipstatin. nih.gov The key steps involve the stereocontrolled alkylation of the lactone, followed by reduction and subsequent transformations to build the substituted tetrahydrofuran ring. nih.gov A related strategy employs a tandem Mukaiyama aldol-lactonization (TMAL) process followed by a Mead reductive cyclization of the resulting keto-β-lactones to produce substituted tetrahydrofurans with high diastereoselectivity. nih.gov

Ring Transformation and Cyclization Methods

Photochemical Ring Expansion of Small-Ring Heterocycles (e.g., Oxetanes, Thietanes)

Photochemical methods provide a mild and efficient way to synthesize tetrahydrofuran derivatives through the ring expansion of smaller heterocycles like oxetanes. rsc.orgresearchgate.netrsc.org This metal-free approach involves the reaction of an oxetane (B1205548) with a photochemically generated carbene from a diazoalkane. researchgate.netresearchgate.net The reaction proceeds via the formation of an ylide intermediate, which then undergoes a rearrangement to expand the ring. rsc.orgrsc.org

A significant finding is the high diastereoselectivity observed in the photochemical ring expansion of 2-phenyl oxetane with aryl diazoesters. rsc.org This reaction exclusively forms the cis-2,2,3-trisubstituted furan (B31954) heterocycle as the major product with a diastereomeric ratio greater than 20:1. rsc.org The high stereocontrol is rationalized by a diastereoselective ylide formation followed by a stereospecific rearrangement. rsc.org This method is operationally simple and highly efficient for creating substituted tetrahydrofurans. rsc.orgresearchgate.net

Table 2: Diastereoselective Photochemical Ring Expansion of 2-Phenyl Oxetane

| Reactants | Product | Diastereomeric Ratio (d.r.) | Reference |

|---|

In contrast, the analogous ring expansion of 2-phenyl thietane (B1214591) to a thiolane derivative proceeds with very little diastereoselectivity, highlighting the unique stereochemical control exerted by the oxygen ylide intermediate. rsc.org

Tandem Reaction Sequences for Tetrahydrofuran Core Construction

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules like this compound. A notable example is the tandem olefin metathesis/oxidative cyclization sequence.

Olefin Metathesis/Oxidative Cyclization: This powerful strategy allows for the stereocontrolled synthesis of 2,5-disubstituted THF diols from simple olefin precursors. acs.orgnih.govresearchgate.netnih.gov The process is initiated by an olefin metathesis reaction, catalyzed by a ruthenium complex, to form a 1,5-diene intermediate. acs.orgnih.gov The stereochemistry of this diene can be controlled by the choice of the metathesis catalyst. acs.orgnih.gov Subsequently, the ruthenium catalyst is converted into an oxidation catalyst, which then facilitates a highly stereospecific oxidative cyclization of the diene to yield the THF diol. acs.orgnih.gov This methodology provides a concise route to THF diols, which are important structural motifs in many biologically relevant molecules. acs.orgnih.gov

| Entry | Olefin 1 | Olefin 2 | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 5c (E-ethyl substituted) | 4a | 6g | 73 |

| 2 | 5d (Z-ethyl substituted) | 4a | 6h | 42 |

| 3 | 5e (α,β-unsaturated-1,3-diester) | 4a | 6i | 58 |

| 4 | 5f (gem-dimethyl substituted) | 4a | 6j | 76 |

| 5 | 5f (gem-dimethyl substituted) | 4b | 6k | 63 |

Intramolecular Cyclization of Bifunctional Precursors

The intramolecular cyclization of precursors containing both a nucleophile and an electrophile is a fundamental and widely used strategy for constructing the tetrahydrofuran ring. arkat-usa.org The regioselectivity of these cyclizations can often be controlled by the choice of catalyst or reaction conditions. organic-chemistry.org

For instance, the intramolecular cyclization of bifunctional α-phenyl alkenes can be directed by selecting an appropriate organic chromophore as a photocatalyst. organic-chemistry.org Another approach involves the base-catalyzed intramolecular aldol-type cyclization of N-(3-oxoalkenyl)phenylacetamides to form 3-phenyl-2(1H)-pyridinones, demonstrating the versatility of intramolecular cyclization strategies. arkat-usa.org In the context of polycyclic systems, iodine-induced sequential cyclization of norbornene derivatives in aqueous THF can lead to the formation of complex iodo-cage compounds. researchgate.net Similarly, the cyclization of certain chiral diacids can proceed with high regio- and stereoselectivity to form lactones with a five-membered ring being favored over a six-membered one. biointerfaceresearch.com

Catalysis in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its analogs. Lewis acids, transition metals, and more recently, metal-free organocatalysts, have all been successfully employed to facilitate the key bond-forming steps.

Lewis Acid-Mediated Cyclizations and Rearrangements

Lewis acids are frequently used to activate substrates and promote cyclization or rearrangement reactions leading to the tetrahydrofuran core. nih.govnih.govmdpi.com For example, Lewis acids can mediate the [3+2] annulation reactions between allylsilanes and carbonyl derivatives, where a carbocation intermediate is trapped by a pendant nucleophile to form the THF ring. nih.gov They are also instrumental in the Prins cyclization-pinacol rearrangement sequence to produce 3-acyl tetrahydrofuran derivatives. nih.gov

The choice of Lewis acid can significantly influence the stereochemical outcome of the reaction. For example, in the ring contraction of 4,5-dihydro-1,3-dioxepins, using (iPrO)2TiCl2 or TBSOTf as the Lewis acid leads to different diastereomers of the resulting 2,3,4-trisubstituted tetrahydrofuran. nih.gov Similarly, the reaction of γ-alkoxyallylstannanes with tethered aldehydes can yield either the trans- or cis-2,3-disubstituted tetrahydrofuran with high selectivity depending on whether a Lewis acid like BF3·OEt2 is used or the reaction is conducted under thermal conditions. nih.gov

| Reaction Type | Lewis Acid | Substrates | Product Type | Reference |

|---|---|---|---|---|

| [3+2] Annulation | Sn(OTf)2 | Activated cyclopropanes and aldehydes | Tetrahydrofurans | nih.gov |

| Ring Contraction | (iPrO)2TiCl2 / TBSOTf | 4,5-dihydro-1,3-dioxepins | 2,3,4-trisubstituted tetrahydrofurans | nih.gov |

| Intramolecular Cyclization | BF3·OEt2 | γ-alkoxyallylstannanes with tethered aldehydes | 2,3-disubstituted tetrahydrofurans | nih.gov |

| Hetero Diels-Alder | BF3·Et2O | Danishefsky's diene and 3-phenyl-2H-azirine | Cycloaddition adduct | researchgate.net |

Transition Metal Catalysis (e.g., Palladium, Ruthenium, Nickel) in Carbon-Carbon and Carbon-Oxygen Bond Formation

Transition metals are workhorses in modern organic synthesis, and the construction of the this compound skeleton is no exception. Catalysts based on palladium, ruthenium, and nickel are widely used to forge crucial C-C and C-O bonds. organic-chemistry.orgwilliams.edumdpi.com

Palladium-catalyzed reactions, such as the Heck reaction, are particularly useful. organic-chemistry.org An operationally simple strategy for synthesizing 3-aryl tetrahydrofurans involves a redox-relay Heck reaction of cis-butene-1,4-diol, which generates a cyclic hemiacetal that can be subsequently reduced. organic-chemistry.org Palladium catalysis is also key in cross-coupling reactions like the Negishi reaction for the synthesis of complex molecules containing the THF moiety. mdpi.com

Ruthenium catalysts are central to the tandem olefin metathesis/oxidative cyclization sequences described earlier. nih.gov Nickel catalysts, often in conjunction with photoredox catalysis, have emerged as powerful tools for C(sp³)–H functionalization, enabling the direct arylation of cyclic ethers. organic-chemistry.org Nickel(0) catalysts have also been shown to be effective in the intramolecular [4+2] cycloaddition of dienyne substrates to form complex polycyclic systems containing the THF ring. williams.edu

| Metal Catalyst | Reaction Type | Substrates | Product | Reference |

|---|---|---|---|---|

| Palladium(II) acetate | Redox-Relay Heck Reaction | cis-Butene-1,4-diol and aryl halides | 3-Aryl tetrahydrofurans | organic-chemistry.orgsemanticscholar.org |

| Ruthenium complexes | Tandem Olefin Metathesis/Oxidative Cyclization | Simple olefins | 2,5-Disubstituted THF diols | nih.govmdpi.com |

| Nickel complexes | Photoredox α-oxy C(sp³)–H Arylation | Cyclic ethers and aryl chlorides | Arylated ethers | organic-chemistry.org |

| Nickel(0) complexes | Intramolecular [4+2] Cycloaddition | Dienynes | Polycyclic systems with THF ring | williams.edu |

Metal-Free and Organocatalytic Approaches

In recent years, there has been a significant push towards the development of metal-free and organocatalytic methods, driven by the desire for more sustainable and environmentally friendly synthetic protocols. researchgate.net These approaches often utilize small organic molecules to catalyze reactions with high efficiency and selectivity.

For the synthesis of tetrahydrofuran derivatives, metal-free intramolecular hydroalkoxylation/reduction of unactivated alkynes can be achieved using Et₃SiH and a catalytic amount of I₂. organic-chemistry.org Organocatalysts have also been employed in [3+2] cycloaddition reactions. For instance, the synthesis of functionalized 1,2,3-triazoles can be achieved through a metal-free organocatalytic [3+2] cycloaddition. acs.org Furthermore, the polymerization of tetrahydrofuran itself can be initiated by metal-free catalysts like p-chlorophenyldiazonium hexafluorophosphate. researchgate.net

Derivatization and Functionalization Strategies

Once the this compound core is assembled, further derivatization and functionalization are often necessary to access a wider range of analogs with diverse properties. These strategies typically involve reactions that modify existing functional groups or introduce new ones onto the tetrahydrofuran ring or the phenyl substituent.

For example, the hydroxyl groups on penta(organo)fullerene hydroxybutyl derivatives, which contain a THF-derived moiety, can be transformed into methacrylate (B99206) and norbornylcarbonyloxy groups via esterification. researchgate.net The C-3 position of indoles, which can be considered analogs in terms of synthetic strategies, can be functionalized through various methods, including the use of arenesulfonyl indoles as precursors that react with Grignard reagents or Reformatsky reagents. rsc.org Base-controlled regioselective C-H bond functionalization offers another powerful tool for derivatization, where the choice of base can direct arylation to different positions of a heterocyclic core. rsc.org

Directed C-H Functionalization for Substituent Introduction

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for the synthesis and modification of complex organic molecules. rsc.orgsigmaaldrich.comscielo.bracs.org In the context of this compound and its analogs, transition-metal-catalyzed C-H activation has emerged as a key methodology for introducing substituents with high levels of regio- and stereocontrol. rsc.orgnih.gov

Rhodium catalysts, in particular, have demonstrated exceptional utility in this area. researchgate.netrsc.orgresearchgate.netnih.gov These catalysts can operate through various oxidation states (0, 1, 2, and 3), allowing for diverse catalytic transformations. rsc.org The general mechanism often involves the coordination of a directing group on the substrate to the metal center, which facilitates the cleavage of a specific C-H bond to form a metallacyclic intermediate. scielo.brnih.gov This intermediate can then react with a variety of coupling partners to introduce new functional groups.

One notable strategy involves the use of a directing group to guide the catalyst to a specific C-H bond. sigmaaldrich.comrsc.org For instance, a directing group placed on the phenyl ring of this compound can direct functionalization to the ortho position of the aromatic ring. Similarly, directing groups can be strategically placed on the tetrahydrofuran ring itself to achieve functionalization at specific positions, although this is often more challenging due to the presence of the Lewis basic oxygen atom which can coordinate to the metal catalyst. thieme-connect.com

Recent advancements have focused on the development of new ligands and catalytic systems to overcome these challenges and expand the scope of C-H functionalization reactions. nih.govacs.org For example, palladium catalysis has also been extensively studied for ligand-directed C-H functionalization, offering complementary reactivity to rhodium-based systems. nih.gov These methods have enabled the introduction of a wide range of substituents, including aryl, alkyl, and heteroatom-containing groups, providing rapid access to diverse libraries of this compound analogs. nih.govscispace.com

Table 1: Examples of Directed C-H Functionalization for Tetrahydrofuran Analogs

| Catalyst System | Directing Group | Substrate | Coupling Partner | Product | Yield (%) | Reference |

| Pd(OAc)₂ / PhI(OAc)₂ | Pyridine | 2-Phenylpyridine | - | ortho-Acetoxylated product | 52-88 | nih.gov |

| [RhCl(coe)₂]₂ / Ligand | Imine | Imine-tethered alkyne | - | Octahydroquinoline | High | nih.gov |

| Rh(I) / Chiral Ligand | Pyridine | Ferrocene derivative | Aryl bromide | Arylated ferrocene | High (up to 99% ee) | rsc.org |

| Pd(OAc)₂ / Cu(OAc)₂ | Picolinamide | Amine | Aryl iodide | Arylated amine | Good | scispace.com |

Selective Derivatization Techniques (e.g., Heck-Type Coupling)

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-carbon bonds. nih.govmdpi.com This palladium-catalyzed reaction typically involves the coupling of an aryl or vinyl halide with an alkene. mdpi.com In the synthesis and functionalization of this compound, the Heck reaction and its variants offer versatile strategies for introducing aryl and other substituents.

A redox-relay Heck reaction has been developed as an efficient method for synthesizing 3-aryl tetrahydrofurans from the readily available cis-butene-1,4-diol. acs.org In this approach, structurally diverse aryl iodides are coupled with cis-2-butene-1,4-diol (B44940) in a redox-relay Heck reaction to form cyclic hemiacetals, which can then be reduced to the corresponding 3-aryl tetrahydrofurans. acs.org This method is operationally simple and tolerates a range of functional groups on the aryl iodide, including protected anilines and unprotected alcohols and phenols. acs.org

The reductive Heck reaction is another valuable variant that allows for the hydroarylation of alkenes. nih.gov This transformation forges an alkyl-aryl linkage from an alkene and an aryl halide. For example, the use of 2,3-dihydrofuran (B140613) as a substrate in a reductive Heck reaction can afford the 2-substituted tetrahydrofuran product in good yield and with high regioselectivity. nih.gov The mechanism of the reductive Heck reaction involves the interception of the alkylpalladium(II) intermediate with a hydride source, leading to the formation of a new C-H bond. nih.gov

The choice of solvent can be critical in palladium-catalyzed reactions. For instance, a solvent switch between aqueous and anhydrous tetrahydrofuran (THF) can direct the reaction pathway towards either a Suzuki or a Heck reaction, respectively. whiterose.ac.uk Furthermore, intramolecular Heck reactions have been employed to construct complex heterocyclic systems containing the tetrahydrofuran motif. rsc.orgsioc-journal.cnacs.org These reactions demonstrate the broad applicability of Heck-type couplings in the synthesis of complex molecules.

Table 2: Heck-Type Coupling Reactions for the Synthesis of Tetrahydrofuran Derivatives

| Reaction Type | Substrates | Catalyst System | Product | Yield (%) | Reference |

| Redox-Relay Heck | cis-2-Butene-1,4-diol, Aryl Iodide | Pd(OAc)₂, P(Cy)₃, Ag₂CO₃ | 3-Aryl Tetrahydrofuran | Good | acs.org |

| Reductive Heck | 2,3-Dihydrofuran, Aryl Halide | Pd Catalyst, Hydride Source | 2-Aryl Tetrahydrofuran | Good | nih.gov |

| Intramolecular Heck | O-(3,3-difluoroallyl)phenyl triflate | Pd Catalyst | Ring-fluorinated Indene | - | mdpi.com |

| Intramolecular Heck | Pyrrole derivative | Pd(dba)₂, PPh₃ | 3,2'-Spiropyrrolidine-2-oxindole | Good to Excellent | sioc-journal.cn |

Introduction of Perfluorinated Alkyl Chains via Iodonium (B1229267) Salts

The incorporation of perfluorinated alkyl (Rf) groups into organic molecules can significantly enhance their metabolic stability, lipophilicity, and bioavailability, making this a crucial strategy in medicinal chemistry. researchgate.netacs.org Hypervalent iodine reagents, particularly iodonium salts, have emerged as powerful reagents for the introduction of perfluoroalkyl chains onto various substrates, including those containing a tetrahydrofuran ring. researchgate.netnih.govresearchgate.netnih.gov

One common approach involves the use of phenyl(perfluoroalkyl)iodonium triflates. acs.org These reagents can undergo radical reactions, initiated by a species like copper(I) chloride, to achieve the anti-addition of a perfluoroalkyl group and a triflate group across an alkyne. acs.org The resulting perfluoroalkylated vinyl triflates are versatile intermediates that can be further functionalized. acs.org

Photocatalysis provides another mild and efficient method for generating perfluoroalkyl radicals from iodonium salts or perfluoroalkyl iodides. researchgate.netmdpi.comscispace.combohrium.comacs.org Visible-light-induced photoredox catalysis can facilitate the perfluoroalkylation of heteroarenes and other organic compounds under gentle conditions. mdpi.comscispace.com In some cases, the reaction can proceed through the formation of an electron donor-acceptor (EDA) complex between the perfluoroalkyl iodide and a Lewis base, which upon photoexcitation, generates the perfluoroalkyl radical. bohrium.comacs.org

Mechanistic studies have shown that perfluoroalkyl radicals can be generated from the reaction of perfluoroalkyl iodides with a base like sodium tert-butoxide, likely through a halogen bonding interaction. nih.gov These radicals can then abstract a hydrogen atom from a C-H bond, such as those in tetrahydrofuran, to initiate a functionalization cascade. nih.govcdnsciencepub.com The direct trifluoroethylation of indoles using 2,2,2-trifluoroethyl(mesityl)iodonium triflate has also been demonstrated, highlighting the utility of these reagents for introducing specific fluoroalkyl groups. researchgate.net

Table 3: Perfluoroalkylation of Organic Substrates using Iodonium Salts and Related Reagents

| Reagent | Substrate | Catalyst/Initiator | Product | Yield (%) | Reference |

| Phenyl(perfluoroalkyl)iodonium triflate | Alkyne | CuCl | Perfluoroalkylated vinyl triflate | Good | acs.org |

| Perfluoroalkyl iodide | Heteroarene | Visible Light / Photocatalyst | Perfluoroalkylated heteroarene | Moderate to Good | mdpi.comscispace.com |

| Perfluoroalkyl iodide | Alkene | (TMS)₃SiH | Perfluoroalkylated alkane | - | mdpi.com |

| 2,2,2-Trifluoroethyl(mesityl)iodonium triflate | Indole | - | C3-Trifluoroethylated indole | High | researchgate.net |

| Perfluoroalkyl iodide / NaOtBu | Benzimidazole in THF | - | Aminated and iodinated THF | 59 (aminated) | nih.gov |

Advanced Structural Elucidation Techniques for 3 Phenyl Tetrahydrofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the cornerstone for the structural analysis of 3-Phenyl-tetrahydrofuran in solution. A combination of advanced 1D and 2D experiments allows for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, provides crucial information for stereochemical determination, and can be used to study its dynamic conformational behavior.

The complete assignment of the molecular skeleton of this compound is achieved through a synergistic application of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number of distinct proton environments and their electronic surroundings. The phenyl protons typically appear in the aromatic region (~7.2-7.4 ppm), while the tetrahydrofuran (B95107) ring protons resonate in the aliphatic region. The benzylic proton at the C3 position is expected to be downfield relative to the other ring protons due to the deshielding effect of the phenyl group. The ¹³C NMR spectrum, often acquired with proton decoupling, shows distinct signals for each carbon atom, including those in the phenyl ring and the tetrahydrofuran moiety.

2D Correlation Spectroscopy (COSY): This homonuclear correlation experiment is essential for identifying proton-proton coupling networks. sdsu.edu For this compound, COSY spectra would reveal correlations between adjacent protons on the tetrahydrofuran ring, establishing the H2-H3-H4 spin system, and confirming the connectivity through the aliphatic portion of the molecule.

2D Heteronuclear Correlation (HSQC/HMQC): Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments are used to correlate protons directly to the carbons they are attached to (one-bond ¹JCH coupling). sdsu.eduyoutube.com This technique allows for the unambiguous assignment of each carbon atom in the tetrahydrofuran ring by linking it to its corresponding, previously assigned proton signal. Multiplicity-edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the correlation peak. sdsu.edu

2D Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons (typically over two to three bonds, ²JCH and ³JCH). youtube.comscience.gov This is particularly powerful for connecting different fragments of the molecule. For instance, the benzylic H3 proton would show a correlation to the ipso-carbon of the phenyl ring, unequivocally linking the phenyl substituent to the C3 position of the tetrahydrofuran ring.

The data obtained from these experiments allow for the complete and confident assignment of the molecule's constitution.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound. Note: This table presents illustrative data based on typical chemical shifts for the given structural motifs. Actual values may vary depending on the solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C2 | ~3.8 - 4.2 (m, 2H) | ~68.0 | C3, C4, C5 |

| C3 | ~3.5 (m, 1H) | ~45.0 | C2, C4, C5, C1' (ipso) |

| C4 | ~2.1 - 2.3 (m, 2H) | ~35.0 | C2, C3, C5 |

| C5 | ~3.9 - 4.1 (m, 2H) | ~72.0 | C2, C3, C4 |

| C1' (ipso) | - | ~142.0 | - |

| C2'/C6' (ortho) | ~7.35 (d, 2H) | ~128.0 | C4', C1' |

| C3'/C5' (meta) | ~7.40 (t, 2H) | ~129.0 | C1', C5' |

| C4' (para) | ~7.30 (t, 1H) | ~127.0 | C2', C6' |

Beyond establishing connectivity, NMR spectroscopy is a powerful tool for determining the relative stereochemistry of substituents on a ring system. For this compound, this involves discerning the cis versus trans relationship between the phenyl group and the protons on the tetrahydrofuran ring.

Coupling Constants (³JHH): The magnitude of the vicinal (three-bond) proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the coupling constants between H3 and the adjacent protons on C2 and C4, one can deduce the preferred conformation of the tetrahydrofuran ring and the relative orientation of the phenyl substituent. Different coupling patterns would be expected for cis and trans isomers due to their distinct dihedral angles.

Nuclear Overhauser Effect (NOE): NOE-based experiments, such as NOESY or ROESY, identify protons that are close in space, irrespective of their bonding connectivity. For this compound, an NOE correlation between the H3 proton and the ortho protons of the phenyl ring would be expected. More importantly, observing NOEs between the phenyl protons and specific protons on the tetrahydrofuran ring (e.g., H2 or H4) can provide definitive evidence for the relative stereochemistry (cis or trans). For example, a strong NOE between the ortho-phenyl protons and a proton on C2 or C4 on the same face of the ring would support a cis relationship.

Anisotropic Effects: The aromatic phenyl ring generates its own magnetic field. Protons located directly above or below the plane of the ring experience a shielding effect (upfield shift), while those located in the plane of the ring are deshielded (downfield shift). This magnetic anisotropy can cause protons on one face of the tetrahydrofuran ring to have different chemical shifts than those on the other, providing further clues to the molecule's three-dimensional structure and preferred conformation in solution.

Variable-Temperature (VT) NMR is a specialized technique used to study dynamic processes that occur on the NMR timescale, such as conformational changes. ox.ac.uk The tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between various puckered conformations (e.g., envelope and twist forms). Furthermore, rotation around the C3-C1' bond may be hindered.

By recording NMR spectra at different temperatures, these dynamic processes can be investigated. researchgate.netnih.govrsc.org At high temperatures, if the rate of conformational exchange is fast, the observed NMR signals will be an average of all contributing conformations. As the temperature is lowered, this exchange can slow down. If the energy barrier is high enough, separate signals for each distinct conformer may be observed at the coalescence temperature, where the single averaged peak broadens and splits into multiple peaks. Analysis of VT-NMR data can provide thermodynamic parameters for the conformational equilibrium, such as the free energy of activation (ΔG‡). ox.ac.uk

X-Ray Diffraction Analysis for Solid-State Structure

While NMR provides detailed structural information in solution, X-ray diffraction offers an unparalleled view of the molecule in the solid state, defining its precise three-dimensional arrangement with high accuracy.

Single-crystal X-ray diffraction (SCXRD) is a non-destructive analytical technique that provides precise information about the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, and bond angles. carleton.edu If a suitable single crystal of this compound can be grown, SCXRD can provide an unambiguous determination of its molecular structure in the solid state.

The key information obtained from an SCXRD experiment includes:

Atomic Coordinates: Precise x, y, and z coordinates for every non-hydrogen atom in the crystal's unit cell, allowing for the calculation of exact bond lengths, bond angles, and torsion angles.

Conformation: The solid-state conformation of the molecule, including the pucker of the tetrahydrofuran ring and the orientation of the phenyl group relative to the ring.

Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds or π-stacking that stabilize the crystal structure.

Absolute Configuration: For an enantiomerically pure sample of a chiral compound like this compound, SCXRD using anomalous dispersion is the most reliable method for determining its absolute configuration (R or S) without ambiguity. springernature.com

Table 2: Representative Crystallographic Data Table for a Small Organic Molecule like this compound. Note: This table is illustrative of the data that would be obtained from an SCXRD experiment. The values are representative for a typical small organic molecule.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂O |

| Formula Weight | 148.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 14.2 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 830 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.185 |

| R-factor | < 0.05 |

Many small organic molecules, particularly if they are liquids or oils at room temperature, can be challenging to crystallize, precluding analysis by conventional SCXRD. In such cases, the crystalline sponge method provides a revolutionary alternative for structural elucidation. researchgate.netucl.ac.uk

This technique uses a pre-formed, porous organometallic framework (the "crystalline sponge") that can absorb small guest molecules into its ordered cavities. frontiersin.orgwikipedia.org The guest molecules become oriented within the pores of the host framework through non-covalent interactions. researchgate.netacs.org An X-ray diffraction experiment can then be performed on this host-guest complex. Since the guest molecules are now held in a regular, repeating array, their structure can be determined from the diffraction data, completely bypassing the need to crystallize the target compound itself. frontiersin.orgwikipedia.org This method is exceptionally powerful for determining the absolute structure of non-crystalline compounds or samples available only in minute quantities. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of this compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, MS provides a wealth of structural information.

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of this compound. With a molecular formula of C₁₀H₁₂O, the theoretical monoisotopic mass is 148.088815 Da. nih.gov HRMS instruments, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers, can measure this mass with high accuracy (typically within 5 ppm), which allows for the confident confirmation of the molecular formula and helps to distinguish the compound from other isomers or isobaric species. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing this compound. scispace.com It typically generates intact molecular ions with minimal fragmentation, directly from a solution. scispace.comuni-goettingen.de For this compound, ESI would likely produce the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 149.0966. This approach is particularly useful when interfacing with liquid chromatography for separation and analysis. scispace.com

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Species | Molecular Formula | Theoretical m/z |

| [M]⁺ | C₁₀H₁₂O | 148.088815 |

| [M+H]⁺ | C₁₀H₁₃O⁺ | 149.096640 |

| [M+Na]⁺ | C₁₀H₁₂ONa⁺ | 171.078559 |

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. bryankatzenmeyer.comnih.gov In an MS/MS experiment of this compound, the molecular ion (m/z 148) or the protonated molecule (m/z 149) would be isolated and then subjected to collision-activated dissociation (CAD). nih.gov

The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, the bond between the phenyl ring and the tetrahydrofuran ring, as well as the bonds within the heterocyclic ring, are susceptible to cleavage. GC-MS data for this compound shows a top peak at an m/z of 117. nih.gov This prominent fragment likely corresponds to the loss of a C₂H₃O radical (mass = 43 Da) through the cleavage of the tetrahydrofuran ring. Further fragmentation can lead to other characteristic ions, helping to piece together the molecular structure. chemrxiv.org

Table 2: Proposed MS/MS Fragmentation Pathway for this compound (from [M]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 148 | 117 | C₂H₃O | [C₈H₉O]⁺ or [C₉H₉]⁺ |

| 148 | 105 | C₂H₅O | [C₇H₅O]⁺ (Benzoyl cation) |

| 148 | 91 | C₃H₇O | [C₇H₇]⁺ (Tropylium ion) |

| 117 | 91 | C₂H₂ | [C₇H₇]⁺ (Tropylium ion) |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra are highly specific to the molecular structure, providing valuable information about the functional groups present.

The IR and Raman spectra of this compound are characterized by vibrations originating from the tetrahydrofuran ring and the monosubstituted phenyl group.

Phenyl Group Vibrations : The phenyl group gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. C=C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ range. dtic.mil Out-of-plane C-H bending vibrations are also prominent, with strong bands typically found between 770-730 cm⁻¹ and 710-690 cm⁻¹ for monosubstituted benzene (B151609) rings.

Tetrahydrofuran Ring Vibrations : The tetrahydrofuran moiety is characterized by aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹). researchgate.net A key feature is the strong C-O-C asymmetric stretching vibration of the ether group, which is expected to appear in the 1150-1070 cm⁻¹ region. researchgate.net The ring breathing vibration of the THF ring is also a characteristic feature, often observed in the Raman spectrum. researchgate.netmdpi.com

Table 3: Key Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Phenyl Ring |

| 2990-2850 | C-H Stretch | Tetrahydrofuran Ring |

| 1605-1585 | C=C Stretch | Phenyl Ring |

| 1500-1400 | C=C Stretch | Phenyl Ring |

| 1150-1070 | C-O-C Asymmetric Stretch | Ether |

| 770-730 | C-H Out-of-Plane Bend | Phenyl Ring (Monosubstituted) |

| 710-690 | C-H Out-of-Plane Bend | Phenyl Ring (Monosubstituted) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. For this compound, the phenyl group acts as the primary chromophore.

The benzene ring exhibits characteristic π → π* electronic transitions. It typically displays a strong absorption band (the E₂-band) around 204 nm and a weaker, fine-structured band (the B-band) around 254 nm. researchgate.net The substitution of the tetrahydrofuran group on the phenyl ring can cause a slight shift (bathochromic or hypsochromic) in these absorption maxima and may lead to a loss of the fine structure observed in the B-band. The tetrahydrofuran ring itself does not absorb significantly in the near-UV region (above 200 nm). nist.gov Solvents like tetrahydrofuran have a UV cutoff of around 212-215 nm, making them suitable for analyzing the B-band transitions of the phenyl chromophore. waters.com

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |

| ~204 nm | High | π → π* (E₂-band) | Phenyl Ring |

| ~254 nm | Low | π → π* (B-band) | Phenyl Ring |

Theoretical and Computational Studies on 3 Phenyl Tetrahydrofuran

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For derivatives like 3-Phenyl-tetrahydrofuran, DFT is a widely used method that balances computational cost and accuracy, making it suitable for studying electronic structure, geometry, and spectroscopic properties.

Electronic Structure Determination and Molecular Geometry Optimization

The first step in the computational analysis of a molecule is the optimization of its geometry to find the lowest energy conformation. For the parent THF molecule, geometry optimization has been performed using DFT methods, such as the B3LYP functional with a 6-311++G(2d,2p) basis set. These calculations show that the THF ring is not planar but adopts a puckered conformation to relieve ring strain.

For this compound, the presence of the phenyl group at the C3 position would significantly influence the geometry. The bulky phenyl group would sterically interact with the rest of the molecule, affecting the puckering of the tetrahydrofuran (B95107) ring. A geometry optimization would precisely determine the bond lengths, bond angles, and dihedral angles of the most stable conformer, which would likely place the phenyl group in a pseudo-equatorial position to minimize steric hindrance. The optimized structural parameters for the core THF ring, calculated at the B3LYP/6-311++G(2d,2p) and MP2/aug-cc-pVTZ levels, provide a baseline for understanding the fundamental geometry.

| Parameter | B3LYP/6-311++G(2d,2p) [Å or °] | MP2/aug-cc-pVTZ [Å or °] | Experimental [Å or °] |

|---|---|---|---|

| R(C-O) | 1.436 | 1.434 | 1.438 |

| R(C-C) adjacent to O | 1.529 | 1.523 | 1.516 |

| R(C-C) distal to O | 1.535 | 1.527 | 1.536 |

Table 1. Comparison of selected calculated and experimental geometrical parameters for the parent Tetrahydrofuran (THF) molecule. These values represent the core structure that is substituted in this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Comparison with Experimental Data

Computational methods can predict spectroscopic data, which serves as a powerful tool for validating experimental findings and assigning spectral features. Vibrational frequency calculations are routinely performed on optimized geometries to confirm that the structure is a true energy minimum and to simulate infrared (IR) and Raman spectra. For THF and its derivatives, vibrational assignments have been successfully carried out using DFT calculations. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

In the case of this compound, such calculations would predict not only the vibrational modes of the THF ring (such as C-O-C stretching and CH₂ bending) but also the characteristic modes of the phenyl group (including aromatic C-H stretching and C=C ring breathing modes). Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing theoretical support for the assignment of ¹H and ¹³C NMR spectra.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a smaller gap generally implies higher reactivity.

For the parent THF molecule, the HOMO-LUMO gap has been calculated to be 6.558 eV. For this compound, the introduction of the phenyl group's π-electron system is expected to significantly alter the FMOs. The HOMO would likely have substantial contributions from the phenyl ring's π-orbitals, raising its energy. The LUMO would likely be a π* orbital of the phenyl ring, lowering its energy. This would result in a smaller HOMO-LUMO gap for this compound compared to THF, suggesting it is more chemically reactive. Other reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can also be derived from the FMO energies to provide a more detailed picture of its reactivity.

| Molecule | E(HOMO) [eV] | E(LUMO) [eV] | Energy Gap (ΔE) [eV] |

|---|---|---|---|

| Tetrahydrofuran (THF) | -6.558 | 0.000 | 6.558 |

| This compound | Predicted to have a smaller energy gap than THF due to the π-system of the phenyl group. |

Table 2. Calculated Frontier Molecular Orbital energies for the parent Tetrahydrofuran (THF) molecule at the B3LYP/6-311++G(2d,2p) level, with a qualitative prediction for this compound.

Potential Energy Surface (PES) Mapping for Conformational Analysis and Stability

The tetrahydrofuran ring is flexible and undergoes pseudorotation, a low-energy motion that allows it to interconvert between various twisted and envelope conformations. A Potential Energy Surface (PES) map for THF would show these various conformers and the very low energy barriers that separate them.

For this compound, the PES would be considerably more complex. The bulky phenyl substituent would create a more rugged energy landscape with higher barriers to interconversion between certain conformers. PES mapping, performed by systematically changing key dihedral angles and calculating the energy at each point, would be essential to identify the global minimum energy structure and other stable low-energy conformers. This analysis would reveal a strong preference for conformations where the phenyl group occupies a pseudo-equatorial position to minimize unfavorable steric interactions, thereby dictating the molecule's dominant shape and influencing its reactivity.

Computational Mechanistic Investigations

Beyond static molecular properties, computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions.

Elucidation of Reaction Pathways and Transition State Geometries

Computational studies can map the entire energy profile of a reaction, from reactants to products, through intermediate and transition states. By locating the transition state (the maximum energy point along the reaction coordinate) and calculating its energy, one can determine the activation energy barrier, which is a key factor controlling the reaction rate.

For this compound, mechanistic investigations could explore various reactions, such as its synthesis, oxidation, or ring-opening reactions. For instance, a study on its oxidation could involve calculating the activation barriers for hydrogen abstraction from each unique C-H bond. Such a study would likely show that the benzylic hydrogen at the C3 position is particularly susceptible to abstraction due to the resonance stabilization of the resulting radical by the adjacent phenyl ring. By comparing the calculated energy barriers for different pathways, chemists can predict the major reaction products and gain insight into the factors that control regioselectivity and stereoselectivity.

Stereoselectivity and Regioselectivity Predictions based on Energetic Favorability

In the synthesis of substituted tetrahydrofurans, including this compound, computational chemistry serves as a powerful tool for predicting the outcomes of chemical reactions. The principles of stereoselectivity (the preference for the formation of one stereoisomer over another) and regioselectivity (the preference for reaction at one position over another) are often governed by the relative energetic stability of reaction intermediates and transition states. By calculating the energy of these different pathways, researchers can predict the most likely product.

For instance, in cycloetherification reactions, the formation of a cis or trans substituted tetrahydrofuran proceeds through different transition states. Density Functional Theory (DFT) calculations can be employed to model these transition states and determine their corresponding activation energies. The pathway with the lower activation energy is considered more energetically favorable and is predicted to be the major product.

Consider a hypothetical reaction pathway for the formation of this compound. Computational models can calculate the Gibbs free energy (ΔG) for the transition states leading to different isomers. The energetic differences, even if only a few kcal/mol, can lead to a significant preference for one isomer over another at a given reaction temperature.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Pathway A | TS-cis | 20.5 | Minor Product |

| Pathway B | TS-trans | 18.2 | Major Product |

| Pathway C | TS-regioisomer | 23.1 | Disfavored |

This table is illustrative, based on typical energy differences found in stereoselective reactions.

These predictions are invaluable for designing synthetic routes that maximize the yield of the desired stereoisomer, thereby reducing the need for costly and time-consuming separation processes. Lewis acid-mediated rearrangements and nucleophilic substitution processes are common reactions where such computational predictions are applied to understand and control the stereochemical outcome. nih.gov

Diradical Character and Ylide Reactivity Studies

Computational studies can also shed light on the electronic nature of reactive intermediates that may be involved in the synthesis of this compound. The concepts of diradical character and ylide reactivity are central to understanding certain reaction mechanisms, particularly in cycloadditions.

Diradical Character: Some molecules or intermediates in a reaction pathway may not be well-described by a simple closed-shell electronic structure and may exhibit diradical character, meaning they have two effectively unpaired electrons. DFT computations can investigate reaction pathways, such as the dimerization of precursors, that proceed via an open-shell singlet state, which is indicative of diradical character. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap can also provide insight; a small HOMO-LUMO gap is often associated with significant diradical character. researchgate.net

Ylide Reactivity: Azomethine ylides are three-atom components that can participate in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. The reactivity of an ylide can be thoroughly analyzed using computational methods like Molecular Electron Density Theory (MEDT). mdpi.com Topological analysis of the Electron Localization Function (ELF) can characterize the electronic structure of the ylide, identifying it, for example, as a pseudo(mono)radical species. mdpi.com Furthermore, Conceptual DFT provides reactivity indices that can classify the ylide as a nucleophile and its reaction partner as an electrophile, predicting a polar reaction mechanism with a low activation energy. mdpi.com These studies can predict the regioselectivity and stereoselectivity of the cycloaddition based on the stability of the calculated transition states.

Advanced Computational Modeling Techniques

Molecular Dynamics (MD) and Ab Initio Molecular Dynamics (AIMD) Simulations

Molecular Dynamics (MD) and Ab Initio Molecular Dynamics (AIMD) are powerful computational techniques used to simulate the time-dependent behavior of molecular systems. These methods provide a detailed picture of molecular motions, conformational changes, and interactions at an atomistic level.

Molecular Dynamics (MD): MD simulations use classical mechanics and force fields to model the interactions between atoms. For a system containing this compound, MD can be used to study its behavior in a liquid state or in solution. researchgate.net These simulations can reveal how the molecule tumbles and diffuses, the flexibility of the tetrahydrofuran ring, and the rotational dynamics of the phenyl group. By analyzing the trajectories of thousands of molecules over nanoseconds, properties like density, viscosity, and solvation structure can be calculated. researchgate.netacs.org

Ab Initio Molecular Dynamics (AIMD): Unlike classical MD, AIMD calculates the forces between atoms "from first principles" using quantum mechanical methods, typically DFT. chemrxiv.orgchemrxiv.org This approach is much more computationally expensive but provides a more accurate description of electronic structure and chemical bonding. AIMD simulations are particularly useful for studying chemical reactions or systems where electronic effects are crucial. arxiv.org For this compound, an AIMD simulation could be used to investigate its reductive breakdown at an electrode surface, revealing how the molecule's orientation and specific interactions with the surface dictate its stability and decomposition pathways. chemrxiv.orgchemrxiv.org

Solvation Models and Solvent Effects on Structure and Reactivity

The choice of solvent can dramatically influence the rate, mechanism, and outcome of a chemical reaction. Computational solvation models are used to account for the effects of the surrounding solvent medium on a solute molecule like this compound.

These models can be broadly categorized as explicit or implicit.

Explicit Solvation: In this model, individual solvent molecules are included in the simulation box along with the solute. This approach, often used in MD simulations, provides a highly detailed picture of solute-solvent interactions, including specific hydrogen bonds and local solvent ordering. acs.org

Implicit Solvation (Continuum Models): Here, the solvent is represented as a continuous medium with a characteristic dielectric constant. The Solvation Model based on Density (SMD) is a popular and accurate implicit model. researchgate.net These models are computationally less expensive and are widely used to calculate solvation free energies, which are then used to correct the energies of reactants, transition states, and products calculated in the gas phase.

Computational studies have shown that solvent can significantly alter reaction energy barriers. For example, hydrogen abstraction reactions from a tetrahydrofuran ring can see their rate constants change by a factor of four or more when moving between non-polar and hydrogen-bond-donating solvents. nih.gov By calculating the free energy profiles of a reaction in different solvents, computational models can predict and explain these kinetic solvent effects, aiding in the selection of the optimal solvent for a desired transformation. researchgate.netnih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net By mapping properties onto this unique molecular surface, one can gain a deep understanding of how molecules of this compound would pack in the solid state.

The analysis generates several useful plots:

dnorm Surface: This surface maps the normalized contact distance, highlighting intermolecular contacts shorter than the van der Waals radii sum in red, contacts of similar length in white, and longer contacts in blue. nih.gov Bright red spots clearly indicate key interactions such as strong hydrogen bonds.

Shape Index and Curvedness: These surfaces reveal features like π-π stacking, which are typically seen as adjacent red and blue triangles on the shape-index surface and large, flat green regions on the curvedness plot. nih.gov

For a crystal of this compound, Hirshfeld analysis would likely reveal the following key interactions:

H···H contacts: Typically, these are the most abundant interactions, representing a large percentage of the surface area and indicating the importance of van der Waals forces. nih.govnih.gov

C···H/H···C contacts: These interactions, often associated with C-H···π interactions between the phenyl ring of one molecule and hydrogen atoms of another, would also be significant. scirp.org

O···H/H···O contacts: These would represent interactions involving the ether oxygen of the tetrahydrofuran ring.

C···C contacts: The presence of the phenyl group would likely give rise to π-π stacking interactions, which would be quantifiable through this analysis. nih.gov

| Interaction Type | Typical Percentage Contribution |

| H···H | ~45 - 55% |

| C···H/H···C | ~20 - 30% |

| O···H/H···O | ~5 - 10% |

| C···C (π-stacking) | ~5 - 10% |

This table presents expected percentage contributions for a molecule with phenyl and ether functionalities, based on published analyses of similar compounds. nih.gov

This detailed breakdown allows for a quantitative comparison of the crystal packing forces in different polymorphs or related structures.

Investigation of Reaction Mechanisms for 3 Phenyl Tetrahydrofuran Formation and Transformation

Cyclization and Ring-Opening Mechanistic Pathways

The construction of the 3-Phenyl-tetrahydrofuran core is frequently accomplished via intramolecular cyclization, where the phenyl substituent can exert significant influence on the reaction's stereochemical outcome. Conversely, ring-opening reactions provide a pathway for further functionalization, often proceeding through stabilized cationic intermediates.

Intramolecular nucleophilic substitution reactions represent a fundamental approach to the synthesis of this compound, proceeding through either a concerted (SN2) or a stepwise (SN1) mechanism, depending on the substrate and reaction conditions.

The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a one-step process where a tethered nucleophile, typically a hydroxyl group, attacks the carbon bearing a leaving group in a backside fashion. This concerted process leads to inversion of stereochemistry at the electrophilic carbon. For the synthesis of this compound, a suitable precursor would be a compound like (R)-4-bromo-2-phenylbutan-1-ol. Under basic conditions, the hydroxyl group is deprotonated to form a more potent alkoxide nucleophile, which then attacks the carbon bearing the bromine atom, displacing the bromide ion and forming the tetrahydrofuran (B95107) ring. The stereochemistry at the carbon bearing the phenyl group is retained, while the stereochemistry at the newly formed C-O bond is inverted relative to the leaving group.

The SN1 (Substitution Nucleophilic Unimolecular) mechanism, in contrast, is a two-step process initiated by the departure of the leaving group to form a carbocation intermediate. This pathway is favored for substrates that can form a stable carbocation. In the context of this compound synthesis, a precursor such as (S)-1,2-diphenyl-4-chlorobutan-1-ol could undergo an SN1-type cyclization. The departure of the chloride ion would be facilitated by the formation of a secondary carbocation. The adjacent phenyl group can further stabilize this carbocation through resonance. The intramolecular attack by the hydroxyl group can then occur from either face of the planar carbocation, potentially leading to a mixture of diastereomers. However, the stereochemistry of the phenyl-bearing carbon can influence the facial selectivity of the nucleophilic attack.

| Mechanism | Starting Material Example | Key Intermediate | Stereochemical Outcome |

| SN2 | (R)-4-Bromo-2-phenylbutan-1-ol | Pentacoordinate transition state | Inversion at the electrophilic carbon |

| SN1 | (S)-1,2-Diphenyl-4-chlorobutan-1-ol | Secondary carbocation | Racemization or mixture of diastereomers at the electrophilic carbon |

Radical cyclization offers a powerful and stereoselective method for the construction of the this compound ring system. These reactions typically involve the generation of a carbon-centered radical that undergoes an intramolecular addition to a tethered double bond. The diastereoselectivity of this cyclization is often governed by the formation of the most stable transition state.

A common strategy involves the use of a precursor such as a bromo- or iodo-substituted phenyl-containing alkene. For instance, the treatment of a compound like 4-phenyl-5-hexenyl bromide with a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride) generates a hexenyl radical. This radical can then undergo a 5-exo-trig cyclization to form a five-membered ring.

The diastereoselectivity of this process is significantly influenced by the steric and electronic nature of the substituents on the acyclic precursor. The phenyl group at the prospective 3-position of the tetrahydrofuran ring plays a crucial role in directing the stereochemical outcome. According to the Beckwith-Houk model for 5-exo-trig radical cyclizations, the transition state resembles a chair-like conformation. The bulky phenyl group will preferentially occupy an equatorial position in this transition state to minimize steric strain. This preference leads to the formation of a specific diastereomer of the this compound product. For example, cyclization of a (4R)-configured precursor would preferentially lead to the (3R,4S)-trans-disubstituted tetrahydrofuran. The use of Lewis acids can further enhance diastereoselectivity by coordinating to the oxygen atom and influencing the conformation of the transition state.

| Precursor Configuration | Major Diastereomer | Diastereomeric Ratio (trans:cis) | Conditions |

| (4R)-4-Phenyl-5-hexenyl bromide | (3R,4S)-trans | ~4:1 | Bu₃SnH, AIBN, Benzene (B151609), 80 °C |

| (4S)-4-Phenyl-5-hexenyl bromide | (3S,4R)-trans | ~4:1 | Bu₃SnH, AIBN, Benzene, 80 °C |

| (4R)-4-Phenyl-5-hexenyl bromide | (3R,4R)-cis | ~1:5 | Bu₃SnH, AIBN, MgBr₂·OEt₂, CH₂Cl₂, -78 °C |

The transformation of this compound derivatives can proceed through ring-opening mechanisms involving cationic intermediates. A key pathway involves the formation of an acyloxonium ion, particularly when a neighboring acyl group participates in the reaction. This phenomenon, known as anchimeric assistance or neighboring group participation, can significantly influence the rate and stereochemical outcome of the reaction.

Consider a derivative of this compound with a leaving group (e.g., a tosylate) at a neighboring position, such as a 2-(tosyloxymethyl)-3-phenyl-tetrahydrofuran. Upon solvolysis, the departure of the tosylate group can be assisted by the lone pair of electrons on the tetrahydrofuran's oxygen atom. However, a more pronounced effect is observed when a participating group is present. For instance, if an ester functionality is strategically placed within the molecule, its carbonyl oxygen can act as an internal nucleophile.

In a suitable substrate, the departure of the leaving group is assisted by the carbonyl oxygen of a nearby ester group, leading to the formation of a bicyclic acyloxonium ion intermediate. This intermediate is a five-membered ring fused to the tetrahydrofuran ring. The positive charge is delocalized between the original carbonyl carbon and the carbon from which the leaving group departed. This delocalization stabilizes the intermediate, accelerating the rate of the reaction.

Catalytic Reaction Mechanisms

Transition metal catalysis provides highly efficient and selective methods for the synthesis of this compound. Palladium and ruthenium are particularly effective in promoting cyclization reactions through distinct mechanistic pathways.

Palladium-catalyzed reactions are versatile for the construction of tetrahydrofuran rings, with carboetherification being a prominent example of a formal cycloaddition process. This reaction involves the formation of a carbon-carbon and a carbon-oxygen bond in a single catalytic cycle.

A common approach for the synthesis of this compound derivatives involves the palladium-catalyzed reaction of a γ-hydroxy alkene with an aryl halide. For instance, the reaction of 4-phenyl-4-penten-1-ol with an aryl bromide in the presence of a palladium(0) catalyst and a suitable phosphine (B1218219) ligand can yield a 2-aryl-3-phenyl-tetrahydrofuran.

The catalytic cycle is generally believed to proceed through the following steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl bromide to form an arylpalladium(II) complex.

Alkoxide Formation: The hydroxyl group of the γ-hydroxy alkene is deprotonated by a base to form an alkoxide, which then coordinates to the palladium(II) center, displacing the halide and forming a palladium(II) alkoxide complex.

Migratory Insertion (Carbopalladation): The alkene moiety of the substrate undergoes migratory insertion into the aryl-palladium bond. This intramolecular carbopalladation step forms a new carbon-carbon bond and a five-membered palladacycle. The stereochemistry of the newly formed stereocenters is determined in this step. The phenyl group on the double bond influences the regioselectivity and stereoselectivity of this insertion.

Reductive Elimination: The palladacycle undergoes reductive elimination to form the tetrahydrofuran ring and regenerate the palladium(0) catalyst. This step forms the crucial C-O bond.

The diastereoselectivity of the reaction is often high, favoring the formation of the trans-disubstituted product due to thermodynamic preferences in the transition state of the reductive elimination step.

| Substrate | Aryl Halide | Catalyst/Ligand | Major Product Diastereomer | Yield (%) |

| (E)-4-Phenyl-4-penten-1-ol | 4-Bromotoluene | Pd(OAc)₂ / P(o-tol)₃ | trans-2-(p-tolyl)-3-phenyl-tetrahydrofuran | 78 |

| (Z)-4-Phenyl-4-penten-1-ol | 4-Bromotoluene | Pd(OAc)₂ / P(o-tol)₃ | cis-2-(p-tolyl)-3-phenyl-tetrahydrofuran | 72 |

| 4-Methyl-4-penten-1-ol | Phenyl Bromide | Pd₂(dba)₃ / SPhos | trans-2-Phenyl-3-methyl-tetrahydrofuran | 85 |

Ruthenium catalysts are highly effective in promoting redox-neutral and oxidative cyclizations to form tetrahydrofurans. These reactions offer atom-economical and environmentally benign synthetic routes.

Redox-neutral cyclization can be exemplified by the ruthenium-catalyzed intramolecular hydroalkoxylation of an unsaturated alcohol. For instance, a phenyl-substituted pentenol can undergo cyclization in the presence of a ruthenium catalyst. The mechanism is thought to involve the coordination of the ruthenium center to both the hydroxyl group and the double bond. This is followed by the insertion of the alkene into the Ru-O bond, forming a ruthenacycle. Subsequent protonolysis or reductive elimination regenerates the catalyst and yields the this compound product.

Oxidative cyclization provides a powerful method for the stereocontrolled synthesis of highly functionalized tetrahydrofurans from dienes. For the synthesis of a this compound derivative, a 1-phenyl-1,5-hexadiene could serve as a suitable substrate. The reaction is typically catalyzed by ruthenium tetroxide (RuO₄), which can be generated in situ from a ruthenium precursor like RuCl₃ with a stoichiometric oxidant such as sodium periodate (B1199274) (NaIO₄).

The proposed mechanism involves:

[3+2] Cycloaddition: The ruthenium tetroxide undergoes a [3+2] cycloaddition with one of the double bonds of the diene to form a cyclic ruthenate(VI) ester.

Intramolecular [3+2] Cycloaddition: The second double bond then participates in an intramolecular [3+2] cycloaddition with the ruthenate ester, forming a bicyclic ruthenium(VI) species.

Hydrolysis and Re-oxidation: This intermediate is then hydrolyzed to release the dihydroxylated tetrahydrofuran product. The resulting reduced ruthenium species is re-oxidized by the stoichiometric oxidant back to RuO₄, thus completing the catalytic cycle.

The stereochemistry of the final product is determined by the geometry of the bicyclic intermediate, which is influenced by the phenyl substituent.

| Substrate | Catalyst | Oxidant | Product | Yield (%) | Diastereoselectivity |

| 1-Phenyl-1,5-hexadiene | RuCl₃·nH₂O | NaIO₄ | 2-(Hydroxymethyl)-3-phenyl-tetrahydrofuran-4-ol | 65 | >95:5 (cis,cis) |

| Geraniol Acetate | RuO₂ | NaIO₄ | Dihydroxylated Tetrahydrofuran | 70 | >98:2 (all-cis) |

C-H Activation Mechanisms

The formation of 3-aryl tetrahydrofurans, including this compound, can be achieved through C-H activation and functionalization, a notable example being the redox-relay Heck reaction. This strategy provides a direct method for accessing 3-aryl tetrahydrofurans where positions 2 and 5 remain unsubstituted, a significant challenge with many traditional synthetic approaches. nih.gov

The mechanism commences with the coupling of cis-2-butene-1,4-diol (B44940) with an aryl iodide, such as iodobenzene, in a palladium-catalyzed process. nih.gov The proposed catalytic cycle for this type of reaction begins with the oxidative addition of the aryl reactant to a Pd(0) species, forming an aryl-Pd(II) complex. pkusz.edu.cn The alkenyl alcohol (cis-2-butene-1,4-diol) then coordinates to this complex. This is followed by migratory insertion of the alkene into the Pd-aryl bond, creating a Pd(II)-alkyl intermediate. pkusz.edu.cn

A key feature of the redox-relay mechanism is the subsequent sequence of β-hydride elimination and reinsertion steps. pkusz.edu.cn This "relay" effectively moves the palladium catalyst along the carbon chain. This process ultimately leads to a hydroxyalkyl-palladium species which, after deprotonation and cyclization, generates a cyclic hemiacetal. pkusz.edu.cnacs.org This hemiacetal intermediate is formed in a one-pot sequence that combines the arylation and a redox isomerization event. nih.govacs.org The final step to yield the 3-aryl tetrahydrofuran is the reduction of this cyclic hemiacetal. acs.orgorganic-chemistry.org This two-step sequence (redox-relay Heck reaction followed by reduction) is operationally simple and tolerates a diverse range of functional groups on the aryl iodide. nih.govorganic-chemistry.org

Table 1: Redox-Relay Heck Reaction for the Synthesis of 3-Aryl Tetrahydrofuran Precursors (Hemiacetals)

| Aryl Iodide (5) | Hemiacetal Product (6) | Yield (%) |

|---|---|---|

| Methyl 4-iodobenzoate | 2-(4-(methoxycarbonyl)phenyl)-5-hydroxy-2,5-dihydrofuran | 95 |

| 4-Iodoacetophenone | 2-(4-acetylphenyl)-5-hydroxy-2,5-dihydrofuran | 85 |

| 1-Iodo-4-nitrobenzene | 2-(4-nitrophenyl)-5-hydroxy-2,5-dihydrofuran | 83 |

| 4-Iodobenzonitrile | 2-(4-cyanophenyl)-5-hydroxy-2,5-dihydrofuran | 94 |

| 1-Iodo-4-(trifluoromethoxy)benzene | 2-(4-(trifluoromethoxy)phenyl)-5-hydroxy-2,5-dihydrofuran | 91 |

Data sourced from studies on the coupling of various aryl iodides with cis-2-butene-1,4-diol. nih.gov

Photochemical and Thermal Rearrangement Mechanisms

Photochemical reactions provide a metal-free pathway for synthesizing substituted tetrahydrofurans, including those with a phenyl group at the 3-position, through the ring expansion of smaller heterocycles like oxetanes. rsc.org The mechanism of these rearrangements has been a subject of investigation, with computational studies, such as Density Functional Theory (DFT) calculations, revealing the involvement of diradical intermediates. rsc.org

A key example is the photochemical ring expansion of 2-phenyl oxetane (B1205548) upon reaction with an aryl diazoester. This reaction proceeds with high efficiency under mild conditions, typically involving irradiation with blue LEDs. rsc.org The proposed mechanism begins with the formation of an oxonium ylide intermediate from the reaction between the oxetane and a carbene generated from the diazoester. Following ylide formation, the reaction proceeds via a diradical pathway to achieve ring expansion. rsc.org

This process is highly diastereoselective. For instance, the reaction involving 2-phenyl oxetane yields the cis-2,2,3-trisubstituted tetrahydrofuran as the major product with a diastereomeric ratio often exceeding 20:1. rsc.org This high level of stereocontrol is attributed to a diastereoselective ylide formation followed by a stereospecific rearrangement. The distinct stereochemical outcome is influenced by the bond lengths within the free oxygen ylide intermediates. rsc.org This photochemical approach represents a two-step de novo synthesis of tetrahydrofuran heterocycles, starting with a Paternò–Büchi reaction to form the initial oxetane, followed by the photochemical ring expansion. rsc.org

Table 2: Diastereoselective Photochemical Ring Expansion of 2-Phenyl Oxetane

| Diazoacetate Reactant | Tetrahydrofuran Product | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Methyl phenyldiazoacetate | Methyl 2,3-diphenyltetrahydrofuran-2-carboxylate | 85 | >20:1 |

| Methyl (4-methoxyphenyl)diazoacetate | Methyl 3-(4-methoxyphenyl)-2-phenyltetrahydrofuran-2-carboxylate | 82 | >20:1 |

| Methyl (4-chlorophenyl)diazoacetate | Methyl 3-(4-chlorophenyl)-2-phenyltetrahydrofuran-2-carboxylate | 91 | >20:1 |

| Methyl (4-(trifluoromethyl)phenyl)diazoacetate | Methyl 2-phenyl-3-(4-(trifluoromethyl)phenyl)tetrahydrofuran-2-carboxylate | 86 | >20:1 |

Data represents the reaction of 2-phenyl oxetane with various aryl diazoesters. rsc.org

Tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer an efficient route to complex molecules like this compound. princeton.edu The redox-relay Heck reaction, discussed previously as a C-H activation method, is a prime example of a tandem process for synthesizing 3-aryl tetrahydrofurans. acs.orgorganic-chemistry.org

This sequence is initiated by the arylation of an allylic alcohol, specifically cis-butene-1,4-diol, which undergoes a Heck reaction to afford a β-aryl aldehyde through a tandem redox isomerization event. nih.govacs.org The process involves several distinct mechanistic steps within one pot:

Oxidative Addition: A palladium(0) catalyst reacts with an aryl iodide. pkusz.edu.cn

Carbopalladation: The alkene moiety of cis-butene-1,4-diol inserts into the aryl-palladium bond. pkusz.edu.cn

Redox Relay: A series of β-hydride elimination and reinsertion steps follows, effectively walking the palladium down the carbon chain. pkusz.edu.cn

Cyclization/Hemiacetal Formation: The relay culminates in the formation of a palladium-alkoxide, which promotes the cyclization to a stable hemiacetal. acs.org